Anomeric Optical Rotation as a Batch Identity Fingerprint: Propargyl vs. Allyl Analog
The specific optical rotation of 2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is [α]20/D −45±3° (c = 1, CHCl₃), substantially more levorotatory than its allyl counterpart, allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, which exhibits [α]20/D −23° (c = 1, CHCl₃) . The 22° difference provides a uniquely discriminatory batch identity metric unattainable by the allyl analog.
| Evidence Dimension | Specific Optical Rotation ([α]20/D) in chloroform |
|---|---|
| Target Compound Data | [α]20/D −45±3° (c = 1, CHCl₃) |
| Comparator Or Baseline | Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: [α]20/D −23° (c = 1, CHCl₃) |
| Quantified Difference | Δ22° more levorotatory for the propargyl derivative |
| Conditions | Neat compound dissolved in chloroform, c = 1 g/100 mL, T = 20 °C |
Why This Matters
The large, quantifiable difference in optical rotation enables unambiguous identity confirmation and chiral purity verification during receiving inspection, a control not possible with the allyl analog alone.
